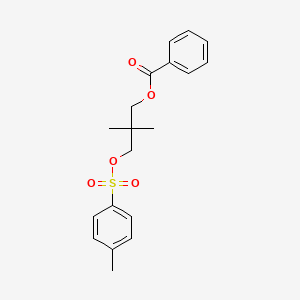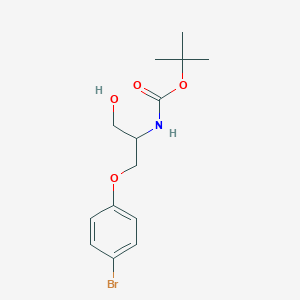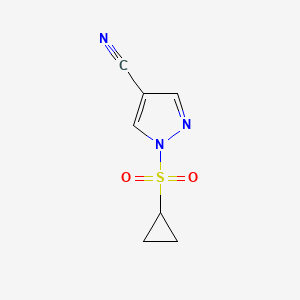
4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester: is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a tert-butyl ester group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group.
Introduction of the pyrrolidine ring: The amino group can be reacted with a pyrrolidine derivative under appropriate conditions to form the pyrrolidin-1-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific structural modifications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.
Comparación Con Compuestos Similares
4-Amino-3-pyrrolidin-1-yl-benzoic acid: Lacks the tert-butyl ester group.
4-Amino-3-pyrrolidin-1-yl-benzoic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester.
4-Amino-3-pyrrolidin-1-yl-benzoic acid ethyl ester: Contains an ethyl ester group instead of a tert-butyl ester.
Uniqueness: The presence of the tert-butyl ester group in 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different ester groups.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)11-6-7-12(16)13(10-11)17-8-4-5-9-17/h6-7,10H,4-5,8-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVJGBNDVNVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8158758.png)







